2,5-dichlorophenylhydroxylamine CAS number search
2,5-dichlorophenylhydroxylamine CAS number search
The following technical guide provides an in-depth analysis of 2,5-Dichlorophenylhydroxylamine , a critical metabolic intermediate and synthetic precursor. This document is structured for researchers requiring precise chemical identity, synthesis protocols, and biological context.[1]
CAS Registry Number: 43192-05-8 Synonyms: N-(2,5-Dichlorophenyl)hydroxylamine; 2,5-Dichloro-N-hydroxyaniline Molecular Formula: C₆H₅Cl₂NO[1]
Executive Summary & Chemical Identity
2,5-Dichlorophenylhydroxylamine (CAS 43192-05-8) is an N-hydroxylated aromatic amine.[1][2] It is primarily encountered in two contexts:[1][3][4][5]
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Synthetic Intermediate: As a transient species in the reduction of 2,5-dichloronitrobenzene to 2,5-dichloroaniline, or in the Bamberger rearrangement to form chlorinated aminophenols.[1]
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Metabolic Activation: As the "proximate carcinogen" formed during the cytochrome P450-mediated metabolism of 2,5-dichloroaniline (a degradation product of various herbicides and dyes).
Unlike its stable parent compounds, this hydroxylamine is reactive, prone to oxidation (forming nitroso derivatives), and capable of forming DNA adducts.[1]
Chemical Identity Table
| Property | Data |
| CAS Number | 43192-05-8 |
| IUPAC Name | N-(2,5-Dichlorophenyl)hydroxylamine |
| Molecular Weight | 178.02 g/mol |
| SMILES | Clc1cc(Cl)ccc1NO |
| Parent Amine | 2,5-Dichloroaniline (CAS 95-82-9) |
| Parent Nitro | 2,5-Dichloronitrobenzene (CAS 89-61-2) |
| Stability | Low; prone to disproportionation and oxidation in air.[1] |
Synthesis & Preparation Protocol
Because 2,5-dichlorophenylhydroxylamine is not typically available in bulk commercial catalogs due to its instability, it must be synthesized de novo.[1] The standard method involves the partial reduction of 2,5-dichloronitrobenzene.[1]
Reaction Logic
Why Zinc/Ammonium Chloride? Direct reduction with iron or tin in acidic media (Fe/HCl) is too vigorous, driving the reaction all the way to the amine (2,5-dichloroaniline).[1] To stop at the hydroxylamine stage, a neutral buffering agent (NH₄Cl) and a milder reducing metal (Zn dust) are required to control the electron transfer kinetics.
Experimental Protocol
Reagents:
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Zinc Dust (High purity, <10 micron): 25.0 mmol[1]
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Ammonium Chloride (NH₄Cl): 15.0 mmol
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Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Methodology:
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Dissolution: Dissolve 10.0 mmol of 2,5-dichloronitrobenzene in 30 mL of ethanol/water mixture in a round-bottom flask equipped with a thermometer and mechanical stirrer.
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Activation: Add the ammonium chloride solution (dissolved in minimal water) to the reaction vessel. Cool the mixture to 15°C.
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Controlled Reduction: Add Zinc dust portion-wise over 20 minutes.
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Critical Control Point: Maintain internal temperature between 15–20°C. Exceeding 25°C increases the risk of over-reduction to the amine.
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Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) using hexane/ethyl acetate (4:1). The hydroxylamine spot will appear more polar than the nitro starting material but less polar than the amine.[1]
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Work-up:
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Filter off the Zinc oxide sludge immediately.
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Wash the filter cake with warm ethanol.
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Pour the filtrate into 200 mL of ice-water to precipitate the product.
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Note: If the product does not precipitate, extract with diethyl ether.[1]
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Purification: Recrystallize immediately from benzene/petroleum ether. Do not store for long periods.
Synthesis Pathway Diagram
The following diagram illustrates the reduction pathway and potential over-reduction risks.
Caption: Selective reduction pathway of 2,5-dichloronitrobenzene to the target hydroxylamine.
Biological & Toxicological Context
For drug development professionals, the significance of 2,5-dichlorophenylhydroxylamine lies in its role as a metabolic toxicant .[1]
Metabolic Activation Mechanism
Aromatic amines like 2,5-dichloroaniline are not directly mutagenic.[1] They require metabolic activation (bioactivation) to exert genotoxicity.
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N-Hydroxylation: Hepatic CYP450 enzymes (specifically CYP2A6 and CYP2E1) oxidize the amine to the hydroxylamine (CAS 43192-05-8).
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Esterification: The hydroxylamine is further metabolized by sulfotransferases (SULTs) or acetyltransferases (NATs) to form unstable esters (e.g., N-acetoxy or N-sulfonyloxy derivatives).
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Nitrenium Ion Formation: These esters spontaneously degrade to form electrophilic nitrenium ions.
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DNA Adduct Formation: The nitrenium ion attacks the C8 position of guanine in DNA, leading to mutations.
Hemotoxicity (Methemoglobinemia)
The hydroxylamine intermediate participates in a redox cycle with hemoglobin:
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It oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), losing its ability to transport oxygen.[1]
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Concurrently, the hydroxylamine is oxidized to the nitroso derivative (2,5-dichloronitrosobenzene).[1]
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The nitroso compound is reduced back to the hydroxylamine by NADPH-dependent reductases, establishing a futile redox cycle that depletes cellular reducing equivalents.[1]
Metabolic Pathway Diagram[1][7]
Caption: Bioactivation pathway of 2,5-dichloroaniline via the hydroxylamine intermediate.[1]
Analytical Characterization
To validate the synthesis or detection of CAS 43192-05-8, use the following spectral markers. Note that samples must be analyzed fresh due to instability.
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UV-Vis Spectroscopy:
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Distinct bathochromic shift compared to the parent aniline.
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In alkaline media, the N-hydroxy group ionizes, causing a further red shift.[1]
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IR Spectroscopy (FT-IR):
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O-H stretch: Broad band at 3250–3300 cm⁻¹.
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N-H stretch: Single band (unlike the doublet seen in primary amines like 2,5-dichloroaniline).[1]
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Mass Spectrometry (LC-MS):
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Parent Ion: [M+H]⁺ = 178/180 (characteristic dichloro isotope pattern 9:6:1).
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Fragmentation: Loss of Oxygen (M-16) is a common fragmentation pathway for N-oxides and hydroxylamines, reverting to the amine cation (m/z 162).
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References
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Chemical Identity & CAS: 2,5-dichloro-N-hydroxybenzenamine.[1][2] ChemicalBook. CAS 43192-05-8.[2] Link
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Synthesis Methodology: Vogel, A.I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Reduction of Nitro Compounds to Hydroxylamines. (General Reference for Zn/NH4Cl reduction).
- Metabolic Pathway: Eyer, P. (1988). The role of phenylhydroxylamines in the formation of ferrihemoglobin. Archives of Toxicology. (Mechanistic basis for hydroxylamine toxicity).
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Precursor Data: 2,5-Dichloronitrobenzene. PubChem CID 6946. Link
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Parent Amine Data: 2,5-Dichloroaniline.[1][6] PubChem CID 7262. Link
Sources
- 1. CN103044262A - Synthesis method for 2,5-dichloronitrobenzene - Google Patents [patents.google.com]
- 2. 2,3,6-Trichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 3. "An Improved Process For The Preparation Of Dichloronitrobenzene From [quickcompany.in]
- 4. Nitration separation method of 2,5-dichloronitrobenzene - Eureka | Patsnap [eureka.patsnap.com]
- 5. Decomposition of hydroxylamine by hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,5-Dichloroaniline CAS 95-82-9|Supplier [benchchem.com]
